A Technical Guide to 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry
A Technical Guide to 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a halogenated phenacyl bromide derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring a reactive α-bromoketone, a metabolically robust chlorofluorophenyl ring, and sites for further functionalization, establishes it as a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, and its applications as a key intermediate in the development of novel therapeutic agents. Analytical characterization techniques and critical safety and handling protocols are also discussed to provide a complete resource for researchers and drug development professionals.
Compound Identification and Core Data
2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a substituted acetophenone that serves as a versatile reagent in organic synthesis. Its identity is established by several key identifiers.
| Identifier | Value | Source |
| CAS Number | 725743-40-8 | [1] |
| Molecular Formula | C₈H₅BrClFO | [1] |
| Molecular Weight | 251.48 g/mol | [1] |
| Synonyms | 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one | [1] |
| InChI | 1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | [1] |
| InChIKey | KHHKWCFGQAYBFK-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD13194238 | [1] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Notes |
| Appearance | Off-white to light yellow solid | Based on typical appearance of similar compounds.[2] |
| Purity | Typically ≥96% | Commercially available purity levels.[1] |
| Storage | Refrigerated, in a dry, tightly closed container | Recommended to prevent degradation.[1][3] |
| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane. | Inferred from common synthesis and purification solvents.[4] |
Synthesis and Mechanistic Insights
The primary route for synthesizing 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is the selective α-bromination of its precursor, 1-(5-chloro-2-fluorophenyl)ethanone. This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a reactive bromine atom adjacent to a carbonyl group.
Synthetic Pathway
The bromination can be effectively achieved using various brominating agents. A common and efficient method involves the use of copper(II) bromide in a suitable solvent mixture, which offers good yields and selectivity.
Caption: General workflow for the synthesis of the title compound.
Reaction Mechanism
The reaction likely proceeds through an enol or enolate intermediate. The copper(II) bromide acts as both a source of bromine and a Lewis acid catalyst to promote enolization of the ketone. The enol then attacks a bromine atom, leading to the α-brominated product and copper(I) bromide.
Experimental Protocol
This protocol is a representative procedure based on established methods for α-bromination of acetophenones.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(5-chloro-2-fluorophenyl)ethanone (1 equivalent).
-
Reagent Addition: Add a suitable solvent, such as ethyl acetate (EtOAc) or a mixture of EtOAc and chloroform.[4] Add copper(II) bromide (CuBr₂) (2.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 60-80°C) and stir vigorously for 12-16 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated copper(I) bromide and other insoluble materials.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexane to yield the pure product.[4]
-
Verification: Confirm the structure and purity of the final compound using NMR, IR, and mass spectrometry.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone stems from the high reactivity of its α-bromo ketone functional group, making it an excellent electrophile. This feature allows it to serve as a versatile building block for constructing more complex molecules.
The presence of both chlorine and fluorine atoms on the phenyl ring is particularly significant in medicinal chemistry. Halogenation is a common strategy to enhance key drug properties such as:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[5][6]
-
Lipophilicity: Halogens increase lipophilicity, which can improve membrane permeability and bioavailability.[5]
-
Binding Affinity: The electronegative fluorine atom can participate in favorable interactions with biological targets like enzymes and receptors.[6]
This compound is a key intermediate in the synthesis of various pharmaceutical classes, including anti-inflammatory, analgesic, and enzyme-inhibiting agents.[7]
Caption: Role as a versatile intermediate in synthetic pathways.
Analytical Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral data for 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone are as follows:
-
¹H NMR: The spectrum would show signals for the aromatic protons and the methylene protons. The two protons of the -CH₂Br group would appear as a singlet around δ 4.4-4.6 ppm.[8][9] The three aromatic protons would appear as complex multiplets in the δ 7.3-7.8 ppm region, with coupling patterns influenced by the chlorine and fluorine substituents.
-
¹³C NMR: The carbonyl carbon (C=O) is expected to resonate around δ 190 ppm. The methylene carbon (-CH₂Br) would appear around δ 30-35 ppm.[8][9] The aromatic carbons would show multiple signals in the δ 115-165 ppm range, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.
-
Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two halogen atoms, bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1690-1710 cm⁻¹.[9]
Safety and Handling
Compounds of this class (α-haloketones) are hazardous and must be handled with extreme care. They are potent lachrymators and are corrosive.[3][10]
| GHS Information | Details |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[10][11][12] H335: May cause respiratory irritation. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up.[3][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[13]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is high, use a full-face respirator with an appropriate cartridge.[11]
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information . Royal Society of Chemistry. [Link]
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Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols . The Royal Society of Chemistry. [Link]
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2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem . National Center for Biotechnology Information. [Link]
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(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... . ResearchGate. [Link]
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2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem . National Center for Biotechnology Information. [Link]
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2-Bromo-1-(2-fluorophenyl)ethanone . Oakwood Chemical. [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings . ACS Publications. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PubMed. [Link]
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BROMO-2′′-CHLOROETHENYL)-BIS-(5-FLUOROURACIL) AS THE ACTIVE ANTITUMOR AGENT FOR SARCOMA 180 . CBU International Conference Proceedings. [Link]
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